molecular formula C14H13F3N6O B2629432 1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034551-18-1

1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2629432
CAS No.: 2034551-18-1
M. Wt: 338.294
InChI Key: SNXIATOYFXOBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a novel chemical entity designed for advanced pharmaceutical and agrochemical research. This compound features a complex molecular architecture that incorporates both a [1,2,4]triazolo[4,3-a]pyridine core and a 1-ethyl-1H-pyrazole carboxamide group, a structure known to confer significant bioactive potential . The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry. Compounds based on this framework have been investigated as positive allosteric modulators (PAMs) of the metabotropic glutamate 2 (mGlu2) receptor, a target for central nervous system disorders . For instance, the advanced lead compound JNJ-42153605, which shares the 8-trifluoromethyl-[1,2,4]triazolo[4,3-a]pyridine subunit, demonstrated efficacy in preclinical models of psychosis . The 1,2,4-triazole motif itself is a key pharmacophore in numerous approved drugs, acting as a bioisostere for amide, ester, and carboxylic acid groups, which enhances its ability to interact with biological targets through hydrogen bonding and dipole interactions . Furthermore, the pyrazole-carboxamide moiety in its structure is a common feature in modern fungicides, particularly those acting as succinate dehydrogenase inhibitors (SDHIs) . This suggests potential for applications in crop protection research, although the exact biological profile of this specific molecule requires further investigation. Researchers can leverage this high-purity compound as a key intermediate or a tool compound for exploring new therapeutic or agrochemical pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-ethyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N6O/c1-2-23-10(5-6-19-23)13(24)18-8-11-20-21-12-9(14(15,16)17)4-3-7-22(11)12/h3-7H,2,8H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXIATOYFXOBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Triazole compounds, including 1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide, are readily capable of binding in the biological system with a variety of enzymes and receptors. This suggests that this compound may interact with various biomolecules, influencing biochemical reactions. Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.

Cellular Effects

Related triazolo pyrazine derivatives have shown inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro. This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have shown the ability to bind to c-Met and VEGFR-2 proteins, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Triazole compounds are known to interact with a variety of enzymes and receptors, suggesting potential involvement in various metabolic pathways.

Biological Activity

1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. The compound's structure features multiple nitrogen-containing rings, including triazole, pyrazole, and pyridine, which contribute to its potential pharmacological effects.

Chemical Structure

The compound's molecular formula is C12H12F3N5OC_{12}H_{12}F_3N_5O. Its structural components include:

  • Triazole ring : Known for its role in various biological activities.
  • Pyrazole moiety : Associated with anti-inflammatory and analgesic properties.
  • Pyridine group : Often contributes to the modulation of neurotransmitter systems.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

1. Antimicrobial Activity

Studies have shown that related triazole compounds possess significant antimicrobial properties. For instance:

  • Bacterial Inhibition : Compounds were tested against various strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at MIC values ranging from 12.5 to 50 μg/mL .

2. Antiviral Properties

In silico studies suggest that the compound may exhibit antiviral activity against viruses like SARS-CoV2. Compounds with similar structures showed IC50 values indicating effective inhibition of viral replication processes .

3. Neuropharmacological Effects

Triazole derivatives have been linked to modulation of neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression. The specific compound under review may influence NK-3 receptor pathways, which are implicated in mood regulation and psychotic disorders .

Case Studies

Several studies have investigated the biological activities of triazole-based compounds:

Study 1: Antimicrobial Activity Assessment

A series of triazole derivatives were synthesized and tested for their antimicrobial properties using the cup plate diffusion method. Among these, one derivative showed comparable efficacy to standard antibiotics against Staphylococcus aureus and Candida albicans. The results indicated that structural modifications significantly impacted potency .

Study 2: Antiviral Screening

In a screening for antiviral activity against SARS-CoV2, a related compound exhibited an inhibition rate of up to 84.5% against the viral protease enzyme. This suggests a promising avenue for further exploration in antiviral drug development .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/PathwayMIC/IC50 Value
Compound AAntimicrobialStaphylococcus aureus25 μg/mL
Compound BAntiviralSARS-CoV2 protease27.8 μg/mL
Compound CNeuropharmacologicalNK-3 receptor modulationNot specified

Scientific Research Applications

Pharmacological Properties

The compound's structure incorporates a triazole moiety, which is known for its significant biological activities. Research indicates that triazole derivatives exhibit a wide range of pharmacological effects, including:

  • Antimicrobial Activity : Triazoles are recognized for their antifungal and antibacterial properties. They have been shown to inhibit the growth of various pathogens, making them valuable in treating infections caused by resistant strains of bacteria and fungi .
  • Anticancer Effects : Several studies have reported that compounds containing triazole rings can act as potent inhibitors of cancer cell proliferation. For instance, derivatives have demonstrated efficacy against various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Neurological Benefits : Some triazole derivatives have been investigated for their neuroprotective effects and potential in treating neurological disorders such as anxiety and depression .

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that a related triazole derivative exhibited significant antibacterial activity against both drug-sensitive and drug-resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to leading antibiotics .
CompoundTarget PathogenMIC (µg/mL)
Triazole DerivativeS. aureus0.75
Triazole DerivativeE. coli0.43
  • Anticancer Activity : Another investigation into a triazolo-pyrimidine hybrid showed promising results against human cancer cell lines, with IC50 values indicating potent inhibitory effects on cell proliferation .
CompoundCancer Cell LineIC50 (nM)
Triazolo-Pyrimidine HybridMGC-80334.5
Triazolo-Pyrimidine HybridHeLa47.5

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole Carboxamide Derivatives

Compound Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Triazolo[4,3-a]pyridine 8-CF3, pyrazole-5-carboxamide ~400 (estimated) N/A N/A
3a Pyrazole-pyrazole Phenyl, 5-Cl 403.1 133–135 68
3d Pyrazole-aryl 4-Fluorophenyl 421.0 181–183 71

Triazole-Containing Agrochemical Analogues

highlights triazole derivatives like Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate, which shares a triazole core but differs in substituents and applications:

  • Functional Groups: The agrochemical compound in includes an ethoxymethyleneamino group and a pyridylmethyl chain, enhancing hydrogen-bonding interactions (e.g., C–H⋯O/N bonds) critical for stability .
  • Synthetic Routes : The target compound’s synthesis likely requires coupling reagents (e.g., EDCI/HOBt), whereas ’s derivative employs triethylorthoformate under reflux (75% yield), suggesting divergent reactivity profiles .

Pyrazolo-Pyridine Carboxamides

describes N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (C21H22N6O, MW 374.4), which shares a pyrazole-carboxamide motif but lacks the triazolo-pyridine system. Key differences:

  • Heterocyclic Core : The pyrazolo[3,4-b]pyridine in vs. triazolo[4,3-a]pyridine in the target compound.
  • Substituent Effects : The ethyl group in both compounds improves solubility, but the target’s trifluoromethyl group may confer greater metabolic resistance .

Table 2: Spectral Data Comparison

Compound Key Spectral Features (¹H-NMR)
Target Compound Anticipated signals: δ ~8.1–7.4 (aromatic protons), δ ~4.5 (methylene bridge), δ ~1.4 (ethyl CH3)
3a δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H)
3d δ 8.12 (s, 1H), 7.51–7.21 (m, 9H), 2.66 (s, 3H)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.